molecular formula C28H34N4O6S B144204 Edonentan monohydrate CAS No. 264609-13-4

Edonentan monohydrate

Cat. No. B144204
M. Wt: 554.7 g/mol
InChI Key: VRUJTPHFVRXEPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel monomers plays a crucial role in the development of materials with specific electronic properties. In the case of disubstituted 3,4-ethylenedioxythiophenes (EDOTs), the synthesis process involves starting from 3,4-dimethoxythiophene and reacting it with chiral glycols through a transetherification reaction. This method has been shown to yield good results, producing enantiomerically pure and chiral EDOT monomers. The stereochemistry introduced during this synthesis significantly influences the electronic properties of the resulting chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, which are important for applications in electronic devices .

Molecular Structure Analysis

The molecular structure of the synthesized monomers is critical as it dictates the electronic and optical properties of the polymers. In the case of An-EDOT-An, a monomer that incorporates anthracene units into the EDOT structure, the molecular design is such that it is challenging to electropolymerize using conventional electrochemical methods in solvents like acetonitrile, propylene carbonate, and aqueous systems. The molecular structure of these monomers, which includes the anthracene moiety, is responsible for the observed electrochromic behaviors when used in solid devices .

Chemical Reactions Analysis

The chemical reactivity of the synthesized monomers is essential for their application in electronic devices. For instance, An-EDOT-An, despite its challenging electropolymerization in conventional solvents, can be used to fabricate solid devices that exhibit remarkable electrochromic behaviors. This monomer can also act as a co-monomer, reacting with other monomers such as thiophene, selenophene, 3-methylthiophene, and EDOT to form copolymers. The choice of polymerization solvent can greatly influence the electrochromic properties of these copolymers, allowing for the tuning of these properties for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers based on functionalized anthracene and EDOT derivatives are tailored for electrochromic applications. The copolymers derived from An-EDOT-An exhibit multicolor electrochromism, which is a desirable trait for electrochromic devices. They also show a reasonable switching response and stability, which are important for the practical application of these materials in devices. The ability to fine-tune these properties through the choice of polymerization solvent and the combination of monomers used for copolymerization highlights the versatility of these materials .

Scientific Research Applications

Spectrophotometric Method Development

Researchers have developed a sensitive and reproducible UV-Visible spectrophotometric method for estimating Edoxaban Tosylate Monohydrate in synthetic mixtures. This method, validated as per ICH Q2(R1) guidelines, has proven effective in the linear range of 5-25 μg/mL, demonstrating its utility in analytical chemistry and pharmaceutical quality control (Kalyankar et al., 2018).

Enhancing Electrochromic Performances

Research on furan-EDOT copolymers has demonstrated significant improvements in optoelectronic properties. These advancements include higher fluorescence and better planarity, which are crucial in organic electronics. The onset oxidation potential also varied with the incorporation of the EDOT unit, leading to better electrodeposition of free-standing films (Zhen et al., 2014).

Electropolymerization for Parahydrophobic Surfaces

The electropolymerization of EDOP derivatives, including Edoxaban Tosylate Monohydrate, has been explored for creating parahydrophobic surfaces. This method, inspired by nature, is crucial for applications in water harvesting and other areas where control of water adhesion is vital (Mortier et al., 2015).

Modulating Superoleophobic Properties

Researchers have discovered that modifying the 3,4-alkylenedioxy bridge length in pyrrole-derivative monomers dramatically influences the superoleophobic properties of conductive polymers. This finding is significant for applications requiring anti-wetting surfaces, such as in electronics (Darmanin & Guittard, 2009).

Synthesis and Electro-Optical Properties

The synthesis of EDOT end-capped monomers and their electropolymerization into conjugated polymers has shown promising results in blue-light-emitting characteristics. These findings have implications in the field of light-emitting devices and electronic displays (Lin et al., 2015).

Switchable Water and Oil Repellency

The development of superhydrophobic polymers with switchable properties using a fluorinated monomer (EDOT-F8) represents a significant advancement in materials science. These polymers' properties can be altered by ion exchange and dedoping, leading to potential applications in various fields, including coatings and textiles (Taleb et al., 2014).

properties

IUPAC Name

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJTPHFVRXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181061
Record name Edonentan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edonentan monohydrate

CAS RN

264609-13-4
Record name Edonentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonentan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDONENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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